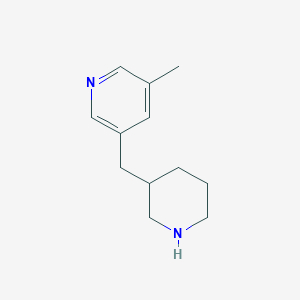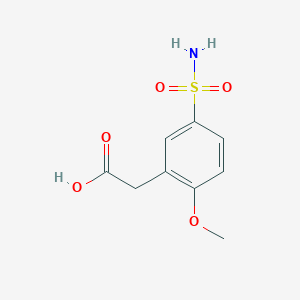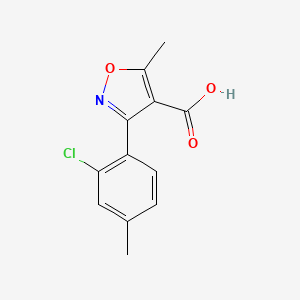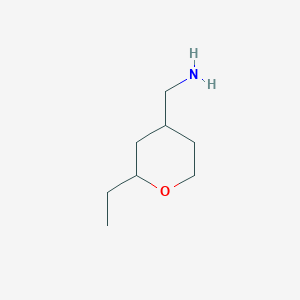
2-Methyl-2-(piperazin-1-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(piperazin-1-yl)propan-1-amine is a chemical compound with the molecular formula C8H19N3 and a molecular weight of 157.26 g/mol It is characterized by the presence of a piperazine ring attached to a propan-1-amine backbone, with a methyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(piperazin-1-yl)propan-1-amine typically involves the reaction of 2-methylpropan-1-amine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction . The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production methods often incorporate advanced techniques such as distillation and crystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(piperazin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield amine oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .
Aplicaciones Científicas De Investigación
2-Methyl-2-(piperazin-1-yl)propan-1-amine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(piperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-Methyl-2-(piperazin-1-yl)propan-1-amine include:
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
- 1-(3-Aminopropyl)-4-methylpiperazine
- Dimethyl [2-methyl-1-(piperazin-1-yl)propan-2-yl]amine
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a methyl group at the second position of the propan-1-amine backbone and the piperazine ring. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H19N3 |
|---|---|
Peso molecular |
157.26 g/mol |
Nombre IUPAC |
2-methyl-2-piperazin-1-ylpropan-1-amine |
InChI |
InChI=1S/C8H19N3/c1-8(2,7-9)11-5-3-10-4-6-11/h10H,3-7,9H2,1-2H3 |
Clave InChI |
ICOPKYIGMQPYRO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN)N1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


aminehydrochloride](/img/structure/B13636562.png)













